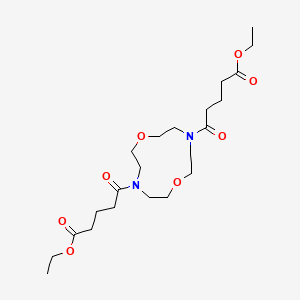
Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves multiple steps, starting with the preparation of intermediate compounds such as 5-ethoxy-5-oxopentanoic acid . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE include:
- Diethyl 5,5′-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- 5-ethoxy-5-oxopentanoic acid
Uniqueness
The uniqueness of ETHYL 5-[10-(5-ETHOXY-5-OXOPENTANOYL)-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL]-5-OXOPENTANOATE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H38N2O8 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3 |
InChI Key |
JHXFARNONSKPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















